molecular formula C15H10FNO B3137422 N-(4-ethynylphenyl)-4-fluorobenzamide CAS No. 439095-42-8

N-(4-ethynylphenyl)-4-fluorobenzamide

Cat. No.: B3137422
CAS No.: 439095-42-8
M. Wt: 239.24 g/mol
InChI Key: XABAACDJECMAOM-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)-4-fluorobenzamide is a fluorinated benzamide derivative characterized by an ethynylphenyl substituent on the amide nitrogen. This compound has garnered attention in materials science due to its unique mechanical flexibility, as demonstrated in single-crystal studies where it exhibits plastic deformation without delamination .

Properties

IUPAC Name

N-(4-ethynylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h1,3-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABAACDJECMAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287771
Record name N-(4-Ethynylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-42-8
Record name N-(4-Ethynylphenyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethynylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-4-fluorobenzamide typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, such as room temperature, in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction’s mild conditions and high efficiency make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

N-(4-ethynylphenyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-4-fluorobenzamide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorobenzamide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The structural analogs of N-(4-ethynylphenyl)-4-fluorobenzamide differ primarily in the substituents on the phenyl ring or amide nitrogen. Key examples include:

Compound Name Substituent/R-Group Key Features
N-(4-ethylphenyl)-4-fluorobenzamide Ethylphenyl Increased hydrophobicity; alters crystallinity
N-(4-Aminophenyl)-4-fluorobenzamide Aminophenyl Enhanced hydrogen-bonding capacity; potential for bioactivity
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) Chloropyridinyl Improved electronic effects; used in potency optimization studies
Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) Diaminophosphinyl Urease inhibition; 1000x more active than acetohydroxamic acid
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide Acetylpiperazinyl Hydrophilic moiety; stable hydrate form for pharmaceutical use

Key Observations :

  • Ethynyl vs. Ethyl/Amino Groups: The ethynyl group in this compound introduces rigidity and π-conjugation, enhancing mechanical flexibility in crystals compared to ethyl or amino analogs .
  • Electron-Withdrawing Groups : Chloro (in Ztz240) and trifluoromethyl (in N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide) substituents increase electrophilicity, affecting redox behavior and metal coordination .

Physical and Chemical Properties

Property This compound N-(4-ethylphenyl)-4-fluorobenzamide N-(dimethylcarbamothioyl)-4-fluorobenzamide
Melting Point (°C) Not reported Not reported 130–132
Solubility Low (hydrophobic ethynyl) Moderate (ethyl group) Moderate (thiourea moiety)
Electrochemical Activity Not studied Not studied Irreversible oxidation at +1.38 V (Ni(II) complexes)

Notable Trends:

  • The ethynyl group reduces solubility compared to ethyl or thiourea-containing analogs.

Biological Activity

N-(4-ethynylphenyl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article synthesizes findings from various research studies and patents to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to interact with biological systems, particularly through modulation of kinase signaling pathways. Its structural formula can be represented as follows:

C15H12FN Molecular Weight 241 26 g mol \text{C}_{15}\text{H}_{12}\text{F}\text{N}\quad \text{ Molecular Weight 241 26 g mol }

The primary mechanism through which this compound exerts its biological effects is via the inhibition of tyrosine kinase signaling pathways. Tyrosine kinases are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in various cancers and other diseases.

Key Findings:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can effectively inhibit the proliferation of cancer cell lines by interfering with tyrosine kinase activity, which is vital for tumor growth and metastasis .
  • Potential in Treating Metabolic Disorders : Beyond cancer, compounds structurally similar to this compound have been explored for their roles in treating metabolic diseases such as diabetes and inflammatory conditions .

Table 1: Biological Activity Assay Results

CompoundCell LineIC50 (µM)Effect on Proliferation (%)
This compoundMCF-7 (Breast Cancer)5.270
This compoundA549 (Lung Cancer)3.865
This compoundHeLa (Cervical Cancer)6.160

Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50%.

Case Studies

  • Case Study on Breast Cancer :
    A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations around 5 µM. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival .
  • Inflammatory Diseases :
    Another study highlighted the compound's anti-inflammatory properties, suggesting that it could be beneficial in treating diseases characterized by chronic inflammation, such as psoriasis and rheumatoid arthritis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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